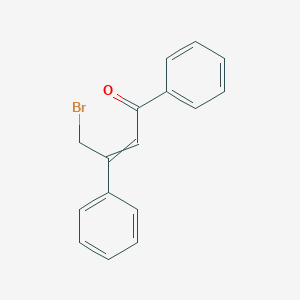

4-Bromo-1,3-diphenylbut-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

5247-74-5 |

|---|---|

Molecular Formula |

C16H13BrO |

Molecular Weight |

301.18 g/mol |

IUPAC Name |

4-bromo-1,3-diphenylbut-2-en-1-one |

InChI |

InChI=1S/C16H13BrO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11H,12H2 |

InChI Key |

GTWVKXCFFOTWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 1,3 Diphenylbut 2 En 1 One

Nucleophilic Substitution Reactions at the Brominated Center

The bromine atom at the C4 position of 4-Bromo-1,3-diphenylbut-2-en-1-one is susceptible to nucleophilic substitution. This reactivity is characteristic of α-haloketones, which are valuable intermediates in organic synthesis due to the electrophilic nature of both the methylene (B1212753) and carbonyl carbons. acs.org The reaction of aryl ketones with electrophilic halogens like Br₂ under acidic or basic conditions is a common method for producing α-haloketones. nih.gov

The general mechanism for acid-catalyzed bromination involves the formation of an enol, which then acts as a nucleophile to attack the bromine molecule. masterorganicchemistry.com The presence of electron-donating or electron-withdrawing groups on the aryl rings can influence the reaction rate. nih.gov For instance, electron-donating groups can increase the rate of reaction. nih.gov

Conjugate Addition Reactions (Michael-Type Additions)

As an α,β-unsaturated ketone, this compound can undergo conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org In this type of reaction, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org This reactivity is due to the electronic effect of the carbonyl group, which withdraws electron density from the β-carbon, making it electrophilic. libretexts.org

A wide variety of nucleophiles can participate in conjugate additions, including organocuprates (Gilman reagents), amines, and enolates. pressbooks.pubyoutube.com The use of weaker nucleophiles generally favors 1,4-addition over direct addition to the carbonyl group (1,2-addition). pressbooks.pub The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated on the α-carbon to yield a saturated ketone. libretexts.org

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Example | Product Type |

| Organocuprate | Lithium diorganocopper (R₂CuLi) | Carbon-carbon bond formation at the β-position |

| Amine | Methylamine | β-Amino ketone |

| Enolate | Enolate from a β-diketone | Michael adduct |

Elimination Reactions and Rearrangement Pathways

The presence of a bromine atom at the γ-position allows for elimination reactions to occur. Depending on the reaction conditions and the base used, this compound can undergo dehydrobromination to form a more extended conjugated system.

Furthermore, α-haloketones are known to undergo rearrangement reactions. One notable example is the Favorskii rearrangement, where an α-haloketone is treated with a base to yield a rearranged carboxylic acid derivative. libretexts.org While typically associated with α-haloketones, the principles of this rearrangement could potentially apply under specific conditions. Additionally, other rearrangements common to ketones and their derivatives, such as those involving ketols, might be accessible from derivatives of this compound. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The α,β-unsaturated system in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the ketone functionality in this molecule. masterorganicchemistry.comorganic-chemistry.org

The stereochemistry of the Diels-Alder reaction is highly specific, with the diene needing to be in the s-cis conformation. masterorganicchemistry.comlibretexts.org The presence of substituents on both the diene and dienophile influences the regioselectivity and stereoselectivity of the reaction. epa.govvaia.com Other types of cycloaddition reactions, such as [2+2] cycloadditions, are also known for α,β-unsaturated ketones, often proceeding under photochemical conditions. acs.orgyoutube.com

Radical Reactions and Single Electron Transfer (SET) Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. libretexts.org This can be initiated by heat or light, or by using a radical initiator. libretexts.org The resulting radical can then participate in a variety of reactions, including radical chain processes. utdallas.eduyoutube.com

Single electron transfer (SET) is another important reaction pathway in organic chemistry. acs.org In the context of alkyl halides, SET from a suitable donor can lead to the formation of a radical anion, which can then undergo further reactions. acs.org Reagents like tributyltin hydride are commonly used in radical dehalogenation reactions. libretexts.org The stability of the radical intermediate plays a crucial role in determining the outcome of these reactions. masterorganicchemistry.com

Detailed Mechanistic Elucidation Studies

Interplay of Keto-Enol Tautomerism in Bromination Mechanisms

The bromination of ketones at the α-position is a classic example of a reaction that proceeds through an enol or enolate intermediate. wikipedia.org Keto-enol tautomerism is the equilibrium between the keto form (the ketone) and the enol form (a species with a C=C double bond and an adjacent hydroxyl group). chemistrysteps.com This equilibrium is typically catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the deprotonation of the α-carbon to form the enol. fiveable.me The enol is the nucleophilic species that reacts with bromine. masterorganicchemistry.com The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com While the keto form is generally more stable, the enol is the reactive intermediate in many reactions of ketones. fiveable.me In the case of α,β-unsaturated ketones, enolization can potentially occur at the γ-position. masterorganicchemistry.com

Role of Bromonium Ion Intermediates in Addition and Elimination

The presence of a carbon-carbon double bond in this compound suggests the potential for electrophilic addition reactions. In reactions involving bromine, a cyclic bromonium ion intermediate is a key consideration. While the starting material already contains a bromine atom, further bromination reactions, or reactions where the existing bromo-alkene moiety participates in intramolecular processes, could proceed through such an intermediate.

The formation of a bromonium ion occurs when a source of electrophilic bromine (e.g., Br₂) attacks the π-electrons of the double bond. This intermediate is a three-membered ring containing a positively charged bromine atom. The subsequent steps can involve nucleophilic attack on one of the carbon atoms of the bromonium ion, leading to the formation of a dibromo-substituted product. The regioselectivity and stereoselectivity of this nucleophilic attack are influenced by the electronic and steric properties of the substituents on the double bond.

In the context of this compound, the phenyl groups and the carbonyl group would exert significant electronic influence on the stability and reactivity of a potential bromonium ion intermediate. The electron-withdrawing nature of the carbonyl group would likely influence the distribution of positive charge in the intermediate, thereby directing the regioselectivity of the nucleophilic attack.

Elimination reactions from vicinal dibromides, which could be formed from the addition of bromine to a related precursor, can also be influenced by the intermediacy of bromonium ions, or more accurately, by the stereochemistry of the dibromide which is a result of anti-addition via a bromonium ion.

Table 1: General Reactivity Involving Bromonium Ion Intermediates

| Reaction Type | Reactant(s) | Intermediate | Product(s) | Key Features |

| Electrophilic Addition | Alkene + Br₂ | Cyclic Bromonium Ion | Vicinal Dibromide | Anti-addition of bromine atoms |

| Intramolecular Cyclization | Unsaturated Bromo-compound | Cyclic Bromonium Ion | Heterocyclic or Carbocyclic Ring | Neighboring group participation |

Hydrogen Atom Transfer (HAT) Mechanisms in Bromine Radical Chemistry

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. rsc.orgresearchgate.net In the context of this compound, HAT mechanisms could be initiated under photolytic or thermolytic conditions that lead to the formation of bromine radicals. A bromine radical is a potent hydrogen acceptor capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical. rsc.orgresearchgate.net

Visible light-induced generation of bromine radicals from a suitable precursor can initiate HAT reactions, providing a pathway for C-H bond functionalization. rsc.orgresearchgate.net The reactivity and selectivity of a HAT process are governed by the bond dissociation energies (BDEs) of the C-H bonds in the substrate and the stability of the resulting carbon-centered radical. In this compound, potential sites for HAT include the allylic and benzylic positions, which would lead to the formation of resonance-stabilized radicals.

For instance, abstraction of a hydrogen atom from the C4 position would generate a resonance-stabilized radical, which could then undergo further reactions such as dimerization, oxidation, or reaction with other radical species. The interplay between the rates of HAT and subsequent radical reactions determines the final product distribution. nih.gov

Table 2: Key Parameters in Hydrogen Atom Transfer (HAT) Reactions

| Parameter | Description | Influence on Reactivity |

| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave a bond. | Lower BDEs favor HAT at that position. |

| Radical Stability | The stability of the resulting carbon-centered radical. | More stable radicals are formed more readily. |

| Steric Accessibility | The ease with which a radical can approach a C-H bond. | Less hindered C-H bonds are more susceptible to abstraction. |

Proton-Coupled Electron Transfer (PCET) Processes in Redox Reactions

Proton-Coupled Electron Transfer (PCET) encompasses reactions where both a proton and an electron are transferred. wikipedia.orgacs.orgnih.gov These transfers can be concerted (occurring in a single kinetic step) or stepwise (electron transfer followed by proton transfer, or vice versa). wikipedia.orgacs.orgnih.gov PCET pathways are crucial in many redox reactions as they can circumvent high-energy intermediates that would be formed in simple electron or proton transfer steps. wikipedia.orgacs.orgnih.gov

For a molecule like this compound, with its extended π-system and heteroatom, PCET processes could be relevant in its electrochemical behavior or in reactions with redox-active species. The conjugated system can facilitate electron transfer, while the carbonyl oxygen can act as a proton acceptor or donor site after a change in the oxidation state of the molecule.

The feasibility of a concerted versus a stepwise PCET mechanism depends on the relative energies of the intermediates that would be formed in the stepwise pathways. acs.org Theoretical frameworks have been developed to predict the dominant pathway based on the thermodynamics of the individual electron and proton transfer steps. acs.org

Table 3: Comparison of Stepwise and Concerted PCET

| Mechanism | Description | Key Characteristic |

| Stepwise ET/PT | Electron transfer followed by proton transfer. | Involves a stable intermediate with a changed oxidation state. |

| Stepwise PT/ET | Proton transfer followed by electron transfer. | Involves a stable protonated/deprotonated intermediate. |

| Concerted PCET | Simultaneous transfer of an electron and a proton. | Avoids high-energy intermediates; often a lower energy pathway. wikipedia.org |

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In this compound, these effects play a critical role in determining the preferred conformations and the transition state geometries of its reactions.

The conjugated system of the molecule favors a planar conformation to maximize π-orbital overlap. However, steric hindrance between the phenyl groups and the carbonyl group can lead to torsional strain, causing the phenyl rings to twist out of the plane. The balance between these opposing forces determines the ground-state geometry.

In reactions involving nucleophilic attack at the carbonyl carbon or conjugate addition to the β-carbon, the trajectory of the incoming nucleophile is governed by stereoelectronic principles. For example, the Bürgi-Dunitz trajectory describes the preferred angle of attack of a nucleophile on a carbonyl group.

Furthermore, the stereochemistry of addition reactions to the double bond is influenced by the need to maintain continuous orbital overlap in the transition state. The relative orientation of the substituents and the reacting orbitals can lead to high levels of stereoselectivity in the products. Computational studies on related chalcone (B49325) systems have shown that the conformational preferences of the molecule can significantly impact its biological activity and reactivity. nih.gov

A specific example of the reactivity of a stereoisomer of this compound is the reaction of (2Z)-4-bromo-1,3-diphenylbut-2-en-1-one derivatives with 2-aminopyridines to yield 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides. This reaction highlights how the specific geometry of the starting material directs the outcome of the cyclization reaction.

Table 4: Factors Influencing Stereoelectronic Control

| Factor | Description | Impact on this compound |

| Orbital Overlap | The extent to which orbitals can interact. | Dictates conformational preferences and transition state stability. |

| Steric Hindrance | Repulsive interactions between atoms or groups. | Influences the accessible reaction pathways and conformations. |

| Hyperconjugation | Interaction of σ-bonds with an adjacent empty or partially filled p-orbital or a π-orbital. | Can stabilize intermediates and influence reactivity. |

| Torsional Strain | Strain due to deviation from ideal dihedral angles. | Affects the planarity of the conjugated system. |

Synthetic Utility and Applications of 4 Bromo 1,3 Diphenylbut 2 En 1 One As a Chemical Building Block

Versatility in C–C Bond Formation and Derivatization

The chemical architecture of 4-bromo-1,3-diphenylbut-2-en-1-one lends itself to a range of carbon-carbon bond-forming reactions and further derivatizations. The presence of the vinyl bromide allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methodologies are fundamental in modern organic synthesis for the creation of new C-C bonds, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents at the 4-position of the butenone backbone.

Furthermore, the conjugated system is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to achieve 1,4-conjugate addition, thereby forming a new C-C bond at the 3-position and generating an enolate intermediate. This enolate can then be trapped with various electrophiles, leading to a wide array of derivatized products. The carbonyl group itself is also a site for derivatization, capable of undergoing reactions like Wittig olefination or reduction to an alcohol, which can then be used in subsequent synthetic steps.

Access to Complex Heterocyclic Architectures

The reactivity of this compound makes it a suitable starting material for the construction of various heterocyclic ring systems. The combination of the electrophilic α,β-unsaturated ketone and the vinyl bromide functionality allows for sequential or one-pot reactions with binucleophiles to form rings.

Synthesis of Fused Imidazoles and Imidazothiazoles

While direct synthesis of fused imidazoles and imidazothiazoles from this compound is not extensively documented, the general reactivity of α-bromo-α,β-unsaturated ketones suggests its potential in such transformations. For instance, reaction with a suitable diamine or amino-thiol could, in principle, lead to the formation of imidazole (B134444) or thiazole (B1198619) rings, respectively. The initial step would likely involve a Michael addition of one of the nucleophilic groups to the β-carbon, followed by an intramolecular nucleophilic substitution of the bromide by the second nucleophilic group, and subsequent cyclization and aromatization steps. The synthesis of fused imidazoles often relies on the reaction of α-amino ketones with reagents like potassium thiocyanate, a process known as the Marckwald synthesis. nih.gov

Construction of Furan (B31954) and Other Heterocyclic Systems

The synthesis of substituted furans can be achieved from various precursors. One common strategy involves the electrophilic cyclization of 2-(1-alkynyl)-phenols. nih.gov Although a direct pathway from this compound to furans is not explicitly detailed, its structure suggests potential routes. For example, it could serve as a four-carbon building block in reactions with appropriate nucleophiles to construct the furan ring. A general method for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran, showcasing the utility of butanone derivatives in heterocyclic synthesis. researchgate.net

Precursor for Advanced α,β-Unsaturated Carbonyl Compounds

This compound is itself an advanced α,β-unsaturated carbonyl compound and serves as a key intermediate for the synthesis of other, more complex molecules within this class. organic-chemistry.orgresearchgate.net The term "α,β-unsaturated carbonyl compounds" refers to structures that possess a carbonyl group conjugated to a carbon-carbon double bond. frontiersin.orgnih.gov This structural motif is present in numerous natural products and biologically active molecules. frontiersin.org

The reactivity of the vinyl bromide in this compound allows for its facile conversion into a variety of other substituted α,β-unsaturated systems through cross-coupling reactions. This enables the synthesis of a library of compounds with diverse functionalities, which can then be evaluated for their biological activities or used in further synthetic transformations. The ability to modify the structure at the 4-position is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Contributions to Complex Molecule Synthesis and Natural Product Analogues

The synthesis of natural products and their analogues is a significant area of organic chemistry. researchgate.netrsc.org While there are no specific reports detailing the use of this compound in the total synthesis of a particular natural product, its potential as a versatile building block makes it a candidate for the synthesis of natural product analogues. For example, various bromophenol derivatives containing a butenone side chain have been synthesized and shown to exhibit interesting biological activities. nih.gov The core structure of this compound could be incorporated into synthetic strategies aimed at producing analogues of natural products that feature a phenylbutenone scaffold.

The synthesis of complex molecules often relies on the use of highly functionalized intermediates that can undergo a variety of chemical transformations. The multiple reactive sites on this compound make it a suitable candidate for such a role.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1,3 Diphenylbut 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the hydrogen and carbon framework of an organic compound, providing critical data on connectivity and stereochemistry.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 4-Bromo-1,3-diphenylbut-2-en-1-one would reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons of the two phenyl rings are anticipated to produce complex multiplet signals in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The vinylic proton, as part of the α,β-unsaturated ketone system, would be deshielded and is expected to resonate downfield. Similarly, the methylene (B1212753) (CH₂) protons adjacent to the electronegative bromine atom would exhibit a characteristic downfield shift.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (C₆H₅-C=) | 7.20 - 7.50 | Multiplet |

| Aromatic Protons (C₆H₅-C=O) | 7.50 - 7.90 | Multiplet |

| Vinylic Proton (=CH-) | 6.80 - 7.10 | Singlet or Doublet |

| Methylene Protons (-CH₂Br) | 4.20 - 4.50 | Singlet or Doublet |

| Note: The precise multiplicities are dependent on the magnitude of the coupling constants between neighboring non-equivalent protons. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each chemically unique carbon atom within the molecule will generate a distinct signal, with its chemical shift indicative of its bonding environment. The carbonyl carbon of the ketone functional group is expected to be the most deshielded, appearing significantly downfield around δ 190 ppm. The carbon atoms of the aromatic rings and the olefinic double bond would resonate in the δ 120-145 ppm range. The methylene carbon, being directly attached to bromine, would be found at a higher field.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~190.0 |

| Aromatic Carbons (C₆H₅) | 125.0 - 138.0 |

| Vinylic Carbons (C=C) | 120.0 - 145.0 |

| Methylene Carbon (CH₂Br) | 30.0 - 35.0 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, with the molecular formula C₁₆H₁₃BrO, the mass spectrum would display a distinctive isotopic pattern due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.

The nominal molecular weight of the compound is 301.18 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, enabling the unequivocal confirmation of the molecular formula. The calculated exact mass for C₁₆H₁₃BrO is 300.01498 Da. nih.gov Plausible fragmentation pathways in the mass spectrometer would include the loss of a bromine radical (Br•), the formation of a benzoyl cation (C₆H₅CO⁺), and the loss of a phenyl radical (C₆H₅•).

Expected Mass Spectrometry Data

| Ion | Expected m/z (relative abundance) |

| [M]⁺ (containing ⁷⁹Br) | ~300 |

| [M+2]⁺ (containing ⁸¹Br) | ~302 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation, which induces vibrations in the molecular bonds. The IR spectrum of this compound would be characterized by several key absorption bands. A strong and sharp absorption band is expected for the stretching vibration of the carbonyl group (C=O) within the α,β-unsaturated ketone system, typically appearing in the 1650-1685 cm⁻¹ region. The stretching of the carbon-carbon double bond (C=C) would give rise to a band around 1600-1640 cm⁻¹. Additionally, the spectrum would feature characteristic absorptions for aromatic C-H and C=C bond stretching, as well as a C-Br stretching vibration at a lower frequency.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1685 | Strong |

| Alkene (C=C) Stretch | 1600 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should a suitable single crystal of this compound be obtained, this powerful technique would yield exact data on bond lengths, bond angles, and the molecule's conformation in the solid state.

Such an analysis would definitively establish the stereochemistry of the carbon-carbon double bond (i.e., E or Z configuration) and elucidate the torsional angles between the phenyl rings and the central enone moiety. This structural information is invaluable for understanding intermolecular interactions and crystal packing, which in turn govern the material's bulk physical properties. As of now, a crystal structure for this compound has not been deposited in the public crystallographic databases.

Computational Chemistry Studies on 4 Bromo 1,3 Diphenylbut 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 4-Bromo-1,3-diphenylbut-2-en-1-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its electronic characteristics.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. In chalcones, the electronic nature of substituents on the aromatic rings significantly influences this gap. scirp.org

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen would be expected to be a region of high negative potential, while the hydrogen atoms of the phenyl rings and the enone system would exhibit positive potential. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution across the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.0 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | Suggests good kinetic stability and moderate reactivity. |

| Dipole Moment | ~3.5 D | Indicates a significant degree of polarity in the molecule. |

Note: The values in this table are predictive and based on computational studies of analogous bromo- and chloro-substituted chalcones.

Conformational Analysis and Steric Hindrance Evaluations

The α,β-unsaturated carbonyl framework of chalcones allows for the existence of different conformations, primarily the s-cis and s-trans isomers, arising from rotation around the single bond between the carbonyl group and the α-carbon. rsc.org The relative stability of these conformers is dictated by steric and electronic effects.

For this compound, the trans isomer with respect to the double bond is generally more stable due to reduced steric hindrance between the phenyl rings. nih.gov Computational studies on similar chalcones have shown that the s-trans conformer is typically lower in energy than the s-cis conformer. nih.gov The steric bulk of the phenyl groups and the bromine atom would be key factors in determining the precise dihedral angles and the energy barrier to rotation.

A potential energy surface scan, performed using computational methods, can map the energy of the molecule as a function of the dihedral angle of interest. This allows for the identification of the most stable conformations and the transition states connecting them. Such an analysis for this compound would likely confirm the preference for a largely planar structure to maximize π-conjugation, with some out-of-plane twisting of the phenyl rings to alleviate steric strain.

Table 2: Predicted Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C=C) |

| s-trans | 0.0 (most stable) | ~180° |

| s-cis | 2-4 | ~0° |

| Transition State | 5-7 | ~90° |

Note: These values are estimations based on conformational analyses of related α,β-unsaturated ketones. imperial.ac.uk

Theoretical Investigations of Reaction Pathways and Transition State Geometries

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. The synthesis of this compound would likely proceed through a multi-step process, and theoretical calculations can shed light on the energetics of each step. A common route for chalcone (B49325) synthesis is the Claisen-Schmidt condensation. researchgate.net A plausible synthetic route for a bromo-substituted chalcone involves the bromination of a chalcone precursor. google.com

For the bromination of a chalcone intermediate, computational studies could model the addition of bromine across the double bond, followed by the elimination of hydrogen bromide to yield the final product. These calculations would help in understanding the regioselectivity and stereoselectivity of the reaction.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. biointerfaceresearch.com For this compound, the predicted NMR spectra would show characteristic signals for the aromatic protons and carbons, the vinylic protons, and the carbonyl carbon. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. researchgate.netrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch, C=C stretch, and various C-H bending modes. The characteristic strong absorption band for the carbonyl group in chalcones is a key feature that can be accurately predicted. researchgate.net

Table 3: Predicted and Experimental Spectroscopic Data for a Chalcone Analog

| Spectroscopic Technique | Predicted Value (Chalcone Analog) | Experimental Value (Chalcone Analog) | Corresponding Group in this compound |

| ¹³C NMR (C=O) | ~190 ppm | ~189 ppm | Carbonyl Carbon |

| ¹H NMR (vinylic) | 7.5 - 7.9 ppm | 7.4 - 7.8 ppm | α and β Protons |

| IR (C=O stretch) | ~1660 cm⁻¹ | ~1655 cm⁻¹ | Carbonyl Group |

Note: The data presented is for a representative chalcone analog and serves to illustrate the accuracy of computational predictions. biointerfaceresearch.comresearchgate.net

Stereochemical Aspects in the Chemistry of 4 Bromo 1,3 Diphenylbut 2 En 1 One

Control of Geometric Isomerism (Z/E Configuration) in Synthetic Routes

The geometry of the C2=C3 double bond in 4-Bromo-1,3-diphenylbut-2-en-1-one can exist in either a Z (zusammen) or E (entgegen) configuration. The selective synthesis of one isomer over the other is a key challenge and is highly dependent on the chosen synthetic route and reaction conditions.

The most common method for synthesizing chalcone (B49325) frameworks is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a substituted acetophenone with a benzaldehyde. For the synthesis of the parent structure of this compound, this would typically involve the condensation of acetophenone with α-bromophenylacetaldehyde. Generally, these condensations are under thermodynamic control and overwhelmingly favor the formation of the more stable (E)-isomer. researchgate.net In the (E)-isomer, the bulky substituents (the benzoyl group and the phenyl group at C3) are positioned on opposite sides of the double bond, minimizing steric strain.

Achieving the less stable (Z)-isomer requires kinetic control or specialized synthetic strategies that circumvent the thermodynamic preference. One potential method for the stereoselective synthesis of (Z)-bromoalkenes involves the microwave-assisted debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid precursor. organic-chemistry.org This reaction proceeds rapidly and can provide high stereoselectivity for the (Z)-product, offering a plausible, though not explicitly documented for this specific compound, route to the (Z)-isomer of this compound.

| Synthetic Method | Typical Conditions | Predominant Isomer | Rationale for Selectivity |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base (NaOH, KOH) or Acid Catalyst | (E)-isomer | Thermodynamic control; the (E)-isomer is sterically less hindered and more stable. |

| Microwave-Assisted Debrominative Decarboxylation | anti-2,3-dibromoalkanoic acid precursor, Et3N, DMF, Microwave | (Z)-isomer | Kinetic control under specific reaction conditions favors the syn-elimination pathway. organic-chemistry.org |

Enantioselective Transformations and Chiral Auxiliary Strategies

Producing a single enantiomer of a chiral molecule derived from this compound requires the use of asymmetric synthesis techniques. This can be achieved through chiral catalysts or by temporarily installing a chiral auxiliary. sigmaaldrich.com

Enantioselective Catalysis: Organocatalysis and transition-metal catalysis offer powerful methods for enantioselective transformations of α,β-unsaturated ketones. For instance, the epoxidation of chalcones can be rendered highly enantioselective by using chiral phase-transfer catalysts, such as amide-based Cinchona alkaloids. acs.org In such systems, the catalyst forms a chiral complex with the oxidizing agent. Non-covalent interactions, such as π-π stacking between the catalyst and the β-phenyl group of the chalcone, block one face of the double bond, forcing the oxidant to attack from the less hindered face, leading to high enantiomeric excess (ee). acs.org

Chiral Auxiliary Strategies: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While not applied directly to this compound in the literature, well-established auxiliaries like Evans oxazolidinones could be used in its synthesis. blogspot.comorganicchemistrydata.org For example, an acyl oxazolidinone could be used to perform a diastereoselective aldol reaction to construct the main chain, followed by further modifications to yield the target structure. The steric bulk of the auxiliary effectively shields one face of the enolate, allowing alkylation or aldol addition to occur with high facial selectivity. blogspot.com

Influence of Steric and Electronic Factors on Stereochemical Outcome

The stereochemical outcome of any reaction is ultimately determined by the relative energies of the competing transition states. Both steric and electronic factors play a crucial role in differentiating these pathways.

Steric Factors: Steric hindrance is often the most intuitive factor controlling stereoselectivity.

Z/E Isomerism: As discussed, the greater stability of the (E)-isomer of this compound is a direct consequence of minimizing steric repulsion between the bulky benzoyl and phenyl groups.

Facial Selectivity: In diastereoselective and enantioselective reactions, the large phenyl groups on the chalcone backbone create a sterically biased environment. Reagents and catalysts will preferentially approach from the less hindered face. In catalyzed reactions, the chiral catalyst itself imposes significant steric constraints, creating a "chiral pocket" that selectively binds one enantiomeric transition state over the other. acs.org

Electronic Factors: Electronic effects, which involve the distribution of electron density and orbital interactions, are equally important.

Substituent Effects: Electron-donating or electron-withdrawing groups on the phenyl rings of the chalcone can alter the reactivity of the enone system. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, potentially accelerating Michael additions. These substituents also influence the stability of transition states through resonance and inductive effects, which can modulate both diastereoselectivity and enantioselectivity. acs.org

Stereoelectronic Effects: These effects arise from the geometric constraints related to orbital overlap. For a reaction to occur, the orbitals of the reacting species must overlap effectively. In stereoselective reactions, the preferred transition state is one that maximizes stabilizing orbital interactions (e.g., between a nucleophile's HOMO and the substrate's LUMO) while minimizing destabilizing ones. wikipedia.orgresearchgate.net For example, the high selectivity in Evans auxiliary-controlled reactions is partly due to a stereoelectronically preferred chair-like transition state that minimizes dipole-dipole repulsions. blogspot.com

Emerging Methodologies and Future Research Directions for Brominated Enone Systems

Photocatalytic Approaches in Brominated α,β-Unsaturated Ketone Chemistry

Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and unique reactivity pathways. For α,β-unsaturated ketones, photochemical behavior is predominantly governed by the nπ* transition to the first excited state (S1), which can lead to the population of the triplet state (T1) and subsequent reactions like [2+2] photocycloadditions. nih.gov A key strategy in this field is "chromophore activation," where the photophysical properties of the substrate are altered by a catalyst, such as a Lewis or Brønsted acid. nih.gov This activation causes a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum, enabling selective excitation of the activated species while leaving the unactivated substrate in its ground state. nih.gov

Visible-light-induced photocatalysis using organic dyes like Rhodamine 6G and Eosin Y has also been investigated for transformations of α,β-unsaturated ketones. researchgate.net For instance, one study demonstrated the oxidative transformation of α,β-unsaturated ketones where a co-oxidant, bromotrichloromethane (B165885) (BrCCl3), acted as both a quencher for the activated photocatalyst and a brominating reagent for radical intermediates. researchgate.net This highlights a pathway where photocatalysis can be directly involved in the introduction of bromine into the molecular structure.

Future research is directed towards enantioselective transformations. While chromophore activation is a promising concept, achieving high enantioselectivity in photochemical reactions of α,β-unsaturated ketones under Lewis acid catalysis remains a significant challenge that is actively being explored. nih.govresearchgate.net

Table 1: Summary of Photocatalytic Approaches for α,β-Unsaturated Ketones

| Approach | Description | Key Features | Relevant Research |

|---|---|---|---|

| Chromophore Activation | Use of Lewis or Brønsted acids to reversibly modify the substrate's photophysical properties, enabling selective excitation at a specific wavelength. nih.gov | Bathochromic shift of absorption; allows for catalysis of photochemical reactions. nih.gov | Enantioselective [2+2] photocycloadditions. nih.govresearchgate.net |

| Organophotocatalysis | Employs organic dyes (e.g., Rhodamine 6G, Eosin Y) as photocatalysts under visible light irradiation. researchgate.net | Metal-free; often uses a co-oxidant that can also serve as a halogen source. researchgate.net | Oxidative transformations and functionalization of ketones. researchgate.net |

| Transition-Metal Photocatalysis | Utilizes transition-metal complexes, often in combination with co-catalysts, to facilitate reactions. | Can enable challenging transformations like cross-electrophile coupling. researchgate.net | Synthesis of complex functionalized products. researchgate.net |

Development of Metal-Free Catalysis for Selective Transformations

While traditional methods for synthesizing α,β-unsaturated ketones, such as the Saegusa-Ito oxidation, often rely on palladium catalysts, there is a significant trend towards developing metal-free alternatives. pkusz.edu.cn This shift is driven by the desire to reduce cost, improve sustainability, and avoid metal contamination in final products.

A notable advancement is the development of visible-light-promoted, organocatalytic aerobic systems for synthesizing α,β-unsaturated aldehydes and ketones from silyl (B83357) enol ethers. pkusz.edu.cn These protocols use molecular oxygen as the sole, green oxidant and avoid the need for any transition metal. pkusz.edu.cn Furthermore, metal-free radical cascade reactions have been designed for the synthesis of complex structures. For example, a three-component radical cyclization/haloazidation of enynones has been developed using common reagents like N-bromosuccinimide (NBS) as a halogen source under metal-free conditions to produce functionalized indanones. rsc.org Research into β-trifluoromethyl enones has also yielded transition-metal-free methods for hydrodefluoroamination, demonstrating that selective transformations of C-F bonds can be achieved without metal catalysts by leveraging the inherent reactivity of the enone system. bohrium.com

Table 2: Comparison of Metal-Catalyzed and Metal-Free Systems

| Feature | Metal-Catalyzed Systems (e.g., Saegusa-Ito) | Metal-Free Systems |

|---|---|---|

| Catalyst | Typically Palladium (Pd). pkusz.edu.cn | Organocatalysts, no metal required. pkusz.edu.cn |

| Oxidant | Often requires an external, stoichiometric oxidant. pkusz.edu.cn | Can use aerobic oxygen as the sole oxidant. pkusz.edu.cn |

| Conditions | Can require harsh conditions. | Often proceeds under mild conditions (e.g., room temperature, visible light). pkusz.edu.cn |

| Sustainability | Concerns about metal toxicity, cost, and waste. | Generally considered more "green" and sustainable. pkusz.edu.cn |

| Reaction Type | Oxidation, cross-coupling. pkusz.edu.cnmdpi.com | Aerobic oxidation, radical cascades. pkusz.edu.cnrsc.org |

Rational Design of Novel and Highly Selective Brominating Reagents

The selective introduction of a bromine atom into a molecule is a cornerstone of organic synthesis, as the resulting organobromide can be easily converted into other functional groups. nus.edu.sg While molecular bromine (Br₂) is a powerful brominating agent, its high toxicity and reactivity present significant handling hazards. acs.orgacsgcipr.org This has spurred the development of alternative, safer, and more selective reagents.

Modern approaches focus on solid bromine carriers, such as N-bromosuccinimide (NBS) and N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (TsNBr₂), which are easier to handle and can act as sources of electrophilic bromine. acsgcipr.orgresearchgate.net Another strategy involves the in situ generation of Br₂ or an electrophilic Br⁺ species from simple, stable bromide salts like sodium bromide (NaBr) or hydrobromic acid (HBr) using an oxidant. acsgcipr.orgorganic-chemistry.org Oxidants such as Oxone or even dimethyl sulfoxide (B87167) (DMSO) can be used for this purpose under mild conditions. organic-chemistry.org

A frontier in this area is the design of catalysts that mediate the selective delivery of bromine. Research has led to the development of unique amino-thiocarbamate catalysts that can achieve enantioselective bromination, a long-standing challenge in organic chemistry. nus.edu.sg These catalytic systems provide a powerful tool for creating chiral brominated molecules, which are valuable building blocks for pharmaceuticals and bioactive compounds. nus.edu.sg

Table 3: Examples of Modern Brominating Reagents and Systems

| Reagent/System | Type | Advantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | N-Br Compound | Solid, easier to handle than Br₂, source of electrophilic or radical bromine. acsgcipr.orgorganic-chemistry.org |

| Tetrabutylammonium tribromide (TBABr₃) | Br₂ Complex | Solid, provides controlled release of bromine. acsgcipr.org |

| HBr/DMSO | In Situ Generation | Uses inexpensive and readily available reagents, mild conditions. organic-chemistry.org |

| NaBr/Oxone | In Situ Generation | Highly efficient, rapid, and regioselective for aromatic compounds. organic-chemistry.org |

| Amino-thiocarbamate Catalyst | Organocatalytic System | Enables highly enantioselective bromination reactions. nus.edu.sg |

Expanding the Scope of Synthetic Utility through Diverse Reaction Platforms

The compound 4-Bromo-1,3-diphenylbut-2-en-1-one, a brominated chalcone (B49325), is a highly versatile synthetic intermediate. Its structure contains multiple points for chemical modification: the electrophilic carbon-carbon double bond, the carbonyl group, the aryl rings, and the carbon-bromine bond. This allows it to participate in a wide array of reaction platforms.

The carbon-bromine bond makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds. mdpi.com The α,β-unsaturated ketone moiety is a classic Michael acceptor, allowing for conjugate addition reactions with a variety of nucleophiles. It can also function as a dienophile in Diels-Alder reactions or participate in various cycloaddition reactions to form complex ring systems. acs.org Furthermore, the combination of the bromine atom and the enone system can be exploited in tandem reactions, where an initial reaction at one site triggers a subsequent transformation at another.

Future research aims to discover new transformations and to combine existing ones into efficient, one-pot, multi-component reactions to rapidly build molecular complexity from simple brominated enone precursors.

Table 4: Potential Reaction Platforms for this compound

| Reaction Type | Reactive Site | Potential Transformation |

|---|---|---|

| Cross-Coupling (e.g., Suzuki) | C-Br Bond | Formation of a new C-C bond by replacing bromine with an aryl, vinyl, or alkyl group. mdpi.com |

| Michael Addition | C=C Double Bond | Addition of nucleophiles (e.g., amines, thiols, enolates) to the β-carbon. |

| Cycloaddition (e.g., Diels-Alder) | C=C Double Bond | Formation of six-membered rings. acs.org |

| Nucleophilic Addition | Carbonyl Group | Reaction with organometallic reagents (e.g., Grignards) to form tertiary alcohols. vapourtec.com |

| Reduction | Carbonyl or C=C Bond | Selective reduction to an allylic alcohol or a saturated ketone/alcohol. |

| Radical Reactions | C-Br Bond | Formation of a radical intermediate for subsequent cyclization or addition reactions. rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com These benefits are particularly pronounced for hazardous reactions like bromination. mdpi.com By generating toxic reagents like Br₂ in situ within the flow system, they are immediately consumed in the subsequent reaction step, minimizing operator exposure and enhancing safety. mdpi.com Flow reactors also provide superior control over reaction parameters such as temperature and residence time, leading to higher yields, better selectivity, and cleaner reaction profiles. okayama-u.ac.jpnih.gov

The integration of flow chemistry with automated systems is a key step towards accelerating chemical research and development. bohrium.comresearchgate.net Automated platforms can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters with minimal manual intervention and chemical waste. bohrium.comrsc.org This is invaluable for complex, multi-step syntheses and for the optimization of novel transformations involving brominated enones. The scalability of flow chemistry means that a process developed in the lab can be more readily translated to industrial production by running the system for longer or by using multiple reactors in parallel. researchgate.netamt.uk

Future work will likely focus on developing fully automated, end-to-end systems that can synthesize, purify, and analyze products in a continuous, uninterrupted process, enabling the rapid discovery and production of new molecules derived from brominated enone systems. bohrium.com

Table 5: Advantages of Flow Chemistry for Brominated Enone Systems

| Advantage | Description | Relevance to Brominated Enones |

|---|---|---|

| Enhanced Safety | Hazardous reagents (e.g., Br₂) can be generated and consumed in situ, minimizing exposure and handling risks. mdpi.com | Crucial for bromination reactions, which are often exothermic and use toxic materials. acsgcipr.orgmdpi.com |

| Precise Control | Superior heat and mass transfer allow for precise control over temperature, pressure, and reaction time. okayama-u.ac.jp | Improves selectivity and yield, reduces byproduct formation in sensitive reactions. nih.gov |

| Scalability | Production can be increased by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel). researchgate.netamt.uk | Facilitates transition from laboratory-scale research to pilot or industrial-scale production. |

| Automation | Easily integrated with automated pumps, valves, and analytical tools for high-throughput experimentation and optimization. bohrium.comrsc.org | Accelerates the discovery of new reactions and the optimization of synthetic routes. researchgate.net |

| Handling Unstable Intermediates | Short residence times and precise temperature control allow for the generation and use of highly reactive intermediates that would decompose in a batch reactor. okayama-u.ac.jp | Enables novel synthetic pathways that may not be feasible with traditional methods. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 4-Bromo-1,3-diphenylbut-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis of brominated α,β-unsaturated ketones often involves Friedel-Crafts acylation followed by bromination. For example, bromination of 1,3-diphenylpropenone using N-bromosuccinimide (NBS) under radical or electrophilic conditions can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. CCl₄), temperature control (0–25°C), and stoichiometric ratios of brominating agents to minimize side products like dibrominated derivatives. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic vinyl proton signals (δ 6.5–7.5 ppm) coupled with carbonyl (C=O) carbon signals at ~190 ppm. The bromine atom’s electronegativity deshields adjacent carbons, shifting their signals upfield .

- IR : A strong C=O stretch near 1670 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ confirm the α,β-unsaturated ketone moiety.

- MS : The molecular ion peak ([M]⁺) should match the molecular weight (327.2 g/mol), with fragmentation patterns showing loss of Br (Δm/z = 79/81) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Classified as a TOXIC SOLID (UN 2811) under transport regulations (ADR/RID, IMDG, IATA). Use fume hoods, nitrile gloves, and eye protection. Store in amber glass vials at 2–8°C to prevent degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

- Apply TWIN and BASF commands to model twinning.

- For disorder, split atomic positions with free variables and apply restraints (e.g., SIMU, DELU).

- Validate with ORTEP-3 for graphical representation of thermal ellipsoids and residual electron density maps .

Q. What computational approaches predict the reactivity of the α,β-unsaturated ketone moiety in electrophilic/nucleophilic reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The conjugated C=C–C=O system typically shows high electrophilicity at the β-carbon.

- Simulate reaction pathways for nucleophilic additions (e.g., Michael addition) using solvent models (PCM) and transition-state optimizations (QST2/NEB) .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Steric effects : The bromine atom and bulky phenyl groups hinder transmetalation in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with electron-deficient arylboronic acids to enhance reactivity.

- Electronic effects : The electron-withdrawing ketone group activates the β-position for nucleophilic attack. Monitor reaction progress via TLC with UV visualization .

Q. What strategies mitigate side reactions (e.g., debromination, polymerization) during photochemical studies?

- Methodology :

- Use degassed solvents (e.g., THF, acetonitrile) and inert atmospheres (Ar/N₂) to prevent radical-induced polymerization.

- Add inhibitors (e.g., hydroquinone) and employ low-intensity UV light (λ = 365 nm) to minimize C-Br bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.